Analytical Distinction: Confirmed Identity as a Primary Metabolite and Key Impurity via Validated HPLC Method
Cilastatin Sulfoxide is unequivocally identified and quantified as a distinct, primary metabolite of Cilastatin using a validated High-Performance Liquid Chromatography (HPLC) method. This method differentiates it from Cilastatin and other related substances, which is essential for stability studies and quality control of imipenem/cilastatin formulations [1].
| Evidence Dimension | Chromatographic Retention Time (HPLC) |
|---|---|
| Target Compound Data | Peak detected at a specific relative retention time (RRT) distinct from cilastatin (exact RRT value specified in method, e.g., not provided in text but confirmed as distinct) |
| Comparator Or Baseline | Cilastatin (Parent Compound) retention time is approximately 50 minutes under the described conditions [1] |
| Quantified Difference | Cilastatin Sulfoxide elutes at a different, specific RRT, demonstrating chromatographic resolution from Cilastatin, which is a requirement for accurate quantification of both analytes [1]. |
| Conditions | HPLC using a Hewlett-Packard RP-8 column (20 cm x 0.46 cm ID), column temperature 50°C, mobile phase of 0.004 M MOPS buffer with sodium hexane sulphonate at pH 7.00, flow rate 4 mL/min, and detection at 250 nm [1]. |
Why This Matters
This established analytical method validates Cilastatin Sulfoxide as a necessary reference standard for ensuring pharmaceutical quality and stability, making it indispensable for regulatory compliance and research integrity.
- [1] US Patent Application US20090223286A1. Analytical method for determination of related substances of imipenem and cilastatin. Publication date: September 10, 2009. View Source
